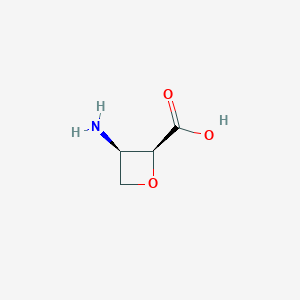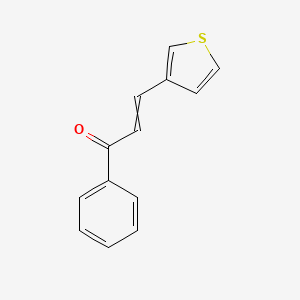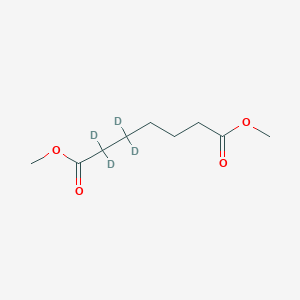
DiMethyl Heptanedioate---d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DiMethyl Heptanedioate---d4 (DMHD-d4) is a synthetic compound composed of two methyl heptanedioic acid molecules. It is an important building block of many synthetic compounds and is used in a variety of applications in the laboratory and in industry. DMHD-d4 is a versatile compound with many different uses, and is an important tool for scientists and researchers in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
DiMethyl Heptanedioate---d4 acts as a substrate for enzymes, and can be used to study the structure and function of enzymes. It can also be used to study the effects of drugs on the body, as well as the mechanisms of drug action. In addition, DiMethyl Heptanedioate---d4 can be used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
Biochemical and Physiological Effects
DiMethyl Heptanedioate---d4 has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a substrate for enzymes, and can be used to study the structure and function of enzymes. It has also been shown to have a variety of effects on the body, including the regulation of blood pressure, the regulation of cholesterol levels, and the regulation of blood sugar levels. Additionally, it has been shown to have an anti-inflammatory effect, and has been used to treat a variety of conditions, including rheumatoid arthritis, psoriasis, and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
DiMethyl Heptanedioate---d4 has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound, and can be used for a variety of applications. However, it is also a relatively unstable compound, and can degrade over time. Additionally, it is a relatively toxic compound, and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of DiMethyl Heptanedioate---d4 in scientific research. One potential direction is to use it as a tool to study the structure and function of proteins and enzymes, as well as the effects of drugs on the body. Additionally, it could be used to study the role of lipids in the structure and function of cells, as well as the regulation of blood pressure and cholesterol levels. Additionally, it could be used to study the effects of drugs on the immune system, as well as the role of inflammation in disease. Lastly, it could be used to study the effects of drugs on the brain, as well as the mechanisms of drug action.
Synthesemethoden
DiMethyl Heptanedioate---d4 can be synthesized in a variety of ways. In general, the synthesis of DiMethyl Heptanedioate---d4 requires the use of a base such as sodium hydroxide, followed by the addition of a methylating agent such as dimethyl sulfate. The reaction is then catalyzed by a strong acid such as hydrochloric acid. The product of the reaction is a mixture of DiMethyl Heptanedioate---d4 and its isomer, dimethyl heptanedioic acid. The isomer can be separated from the DiMethyl Heptanedioate---d4 by fractional distillation.
Wissenschaftliche Forschungsanwendungen
DiMethyl Heptanedioate---d4 is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the structure and function of proteins, enzymes, and other molecules. It is also used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, DiMethyl Heptanedioate---d4 has been used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
Eigenschaften
IUPAC Name |
dimethyl 2,2,3,3-tetradeuterioheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-WVTKESLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DiMethyl Heptanedioate---d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


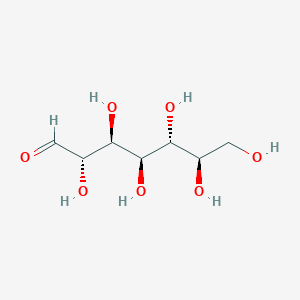
![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)
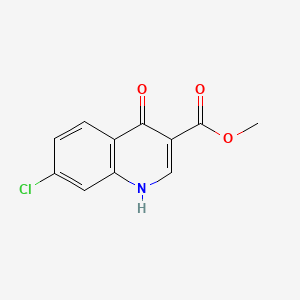
![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)
